REACTION_CXSMILES
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[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:10]=[C:11]([NH2:19])[CH:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:14]=2)[CH2:4][CH2:3]1.[I:20][C:21]1[CH:22]=[C:23]([CH:27]=[CH:28][C:29]=1[CH3:30])[C:24](Cl)=[O:25]>C(Cl)Cl>[I:20][C:21]1[CH:22]=[C:23]([CH:27]=[CH:28][C:29]=1[CH3:30])[C:24]([NH:19][C:11]1[CH:12]=[C:13]([C:15]([F:18])([F:16])[F:17])[CH:14]=[C:9]([CH2:8][N:5]2[CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]2)[CH:10]=1)=[O:25]
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Name
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|
Quantity
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0.274 g
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Type
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reactant
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Smiles
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CN1CCN(CC1)CC=1C=C(C=C(C1)C(F)(F)F)N
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Name
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|
Quantity
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0.267 g
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Type
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reactant
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Smiles
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IC=1C=C(C(=O)Cl)C=CC1C
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Name
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|
Quantity
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3 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Type
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CUSTOM
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Details
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to stir for 20 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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purified via column chromatography (0 to 20% methanol in dichloromethane)
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Reaction Time |
20 h |
Name
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Type
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product
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Smiles
|
IC=1C=C(C(=O)NC2=CC(=CC(=C2)C(F)(F)F)CN2CCN(CC2)C)C=CC1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |